molecular formula C7H15Br B2441075 3-Bromo-3-ethylpentane CAS No. 73908-04-0

3-Bromo-3-ethylpentane

Cat. No.: B2441075
CAS No.: 73908-04-0
M. Wt: 179.101
InChI Key: VBWMTSXDBBJVHP-UHFFFAOYSA-N
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Description

3-Bromo-3-ethylpentane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain with a bromine atom attached to the third carbon atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources, bromoalkanes in general can undergo nucleophilic substitution or elimination reactions . For example, heating this compound in methanol could lead to substitution and elimination products .

Scientific Research Applications

1. Preparation of Highly Pure t-Alkyl Halides

3-Bromo-3-ethylpentane has been utilized in the preparation of highly pure t-alkyl halides. A study by Masada and Murotani (1980) demonstrated that this compound, among others, could be produced with high purity (99-100%) and good yields (83-95%) by reacting corresponding alcohols with hydrobromic or hydroiodic acid, facilitated by lithium or calcium halide. This method significantly improves the yield and purity of the products, making it a valuable technique in organic synthesis (Masada & Murotani, 1980).

2. Solvolysis Studies

Liu, Hou, and Tsao (2009) investigated the solvolysis of various tertiary bromoalkanes, including this compound. Their research provided insights into the solvolysis mechanism and solvent participation, contributing to a better understanding of nucleophilic reactions in organic chemistry (Liu, Hou, & Tsao, 2009).

3. Solvent Effects in Heterolysis Reactions

Moreira et al. (2019) utilized this compound in a study to quantify solvent effects on reactivity. They employed Quantitative Structure-Property Relationships to analyze heterolysis reactions of tertiary alkyl halides in various solvents, offering a detailed view of solute-solvent interactions and their impact on chemical reactions (Moreira et al., 2019).

4. Solvolysis Kinetics and Mechanisms

Albuquerque, Moita, and Gonçalves (2001) studied the solvolysis kinetics of 3-chloro-3-ethylpentane and other tert-alkyl halides in various solvents. Their research provides a comparative understanding of the solvolysis of different alkyl halides, including this compound, under varying conditions (Albuquerque, Moita, & Gonçalves, 2001).

5. Application in Catalysis

Research by Huang et al. (2017) explored the use of this compound in the context of zirconium-based metal-organic frameworks (Zr-MOFs) for catalysis. They demonstrated how the introduction of various substitutes, including bromo groups, can significantly influence the catalytic performance of MOFs (Huang et al., 2017).

6. Oxidation Studies

Barton et al. (1990) investigated the oxidation of 3-ethylpentane under specific conditions, providing insights into the chemical changes and product formation. This study contributes to the broader understanding of oxidation processes involving compounds like this compound (Barton et al., 1990).

Properties

IUPAC Name

3-bromo-3-ethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWMTSXDBBJVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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